Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate consists of a thiazole ring attached to a pyridine ring via a two-carbon chain, which is also attached to an ethyl ester . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.Physical And Chemical Properties Analysis
Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate is a compound with a molecular weight of 248.301 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 402.3±55.0 °C at 760 mmHg, and a flash point of 197.1±31.5 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Synthesis and Derivative Formation
Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate and its derivatives are synthesized through various reactions and methods. For instance, it has been transformed into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates through reactions with aromatic amines and monosubstituted hydrazines, respectively (Albreht et al., 2009). Furthermore, it is a precursor for ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, highlighting its versatility in chemical synthesis (Zhu et al., 2003).
Biological Applications
This compound is also a part of diverse biological applications. It has been involved in the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, indicating its potential in combating tuberculosis (Jeankumar et al., 2013). Additionally, some derivatives have exhibited antimalarial activity against plasmodium falciparum, demonstrating its scope in antimalarial therapy (Makam et al., 2014).
Chemical Property Exploration
In the realm of chemical property exploration, ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate derivatives have been utilized to study different chemical behaviors and properties. For example, their use in synthesizing spiro compounds and exploring the NMR spectra behavior in different concentrations highlights their importance in understanding chemical structures and reactions (Abe et al., 2010).
properties
IUPAC Name |
ethyl 2-pyridin-4-yl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHRVJSNZLHEPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
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